molecular formula C17H26BNO3 B7958203 N-(2-Methylpropyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(2-Methylpropyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7958203
M. Wt: 303.2 g/mol
InChI Key: LRBIVDYAEWZAQG-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound that belongs to the family of benzamides This compound is characterized by its unique structure, which includes a benzamide core with a tetramethyl-1,3,2-dioxaborolane moiety and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpropyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The tetramethyl-1,3,2-dioxaborolane moiety is then introduced through a boronic acid derivative, followed by the addition of the 2-methylpropyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methylpropyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-Methylpropyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(2-Methylpropyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

N-(2-Methylpropyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific structural features. it can be compared to other benzamide derivatives and boronic acid-containing compounds. Similar compounds include:

  • N-(2-Methylpropyl)acetamide: A related amide with a simpler structure.

  • Benzamide derivatives: Other benzamide compounds with different substituents.

  • Boronic acid derivatives: Compounds containing boronic acid or boronic ester groups.

Properties

IUPAC Name

N-(2-methylpropyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-12(2)11-19-15(20)13-9-7-8-10-14(13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBIVDYAEWZAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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